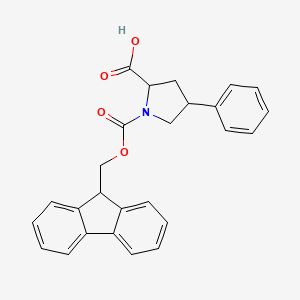
(2S,4R)-1-Fmoc-4-phenylpyrrolidine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of fluorene derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is of significant interest in organic chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethanol and phenylalanine derivatives.
Protection of Amino Group: The amino group of the phenylalanine derivative is protected using the Fmoc group. This is achieved by reacting the amino group with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Pyrrolidine Ring: The protected amino acid undergoes cyclization to form the pyrrolidine ring. This step may involve intramolecular cyclization reactions under acidic or basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection, coupling, and deprotection steps required for the synthesis of complex peptides and amino acid derivatives.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Piperidine or other secondary amines are used to remove the Fmoc group.
Major Products
Oxidation: Hydroxylated derivatives of the phenyl ring.
Reduction: Hydroxyl derivatives of the carbonyl group.
Substitution: Deprotected amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid is used as an intermediate in the synthesis of complex peptides and proteins. Its Fmoc-protected amino group allows for selective deprotection and coupling reactions, making it a valuable tool in solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. Its unique structure allows for the incorporation into peptide chains, facilitating the investigation of biological processes at the molecular level.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The ability to modify the phenyl and pyrrolidine rings provides opportunities to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the pharmaceutical industry, (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid is used in the development of new drugs and diagnostic agents. Its role as a building block in peptide synthesis makes it essential for the production of peptide-based therapeutics.
Mecanismo De Acción
The mechanism of action of (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis. The phenyl and pyrrolidine rings contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: This compound also contains the Fmoc protecting group and is used in peptide synthesis.
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid: Another Fmoc-protected amino acid derivative with applications in organic synthesis.
Uniqueness
What sets (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid apart is its specific stereochemistry and the presence of both phenyl and pyrrolidine rings. These structural features provide unique reactivity and binding properties, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABZSVAQRSIEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
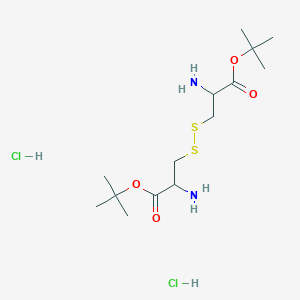
![3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13388268.png)
![6-Fluoro-11-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13388269.png)
![11-[4-[(3-Methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoate;hydrobromide](/img/structure/B13388270.png)

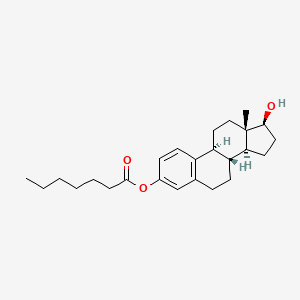
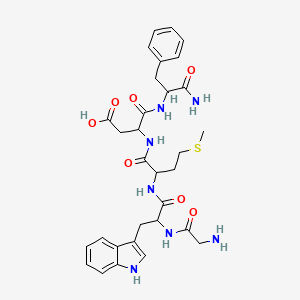
![N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-(1,1,1-trifluoropropan-2-yloxy)benzamide](/img/structure/B13388291.png)
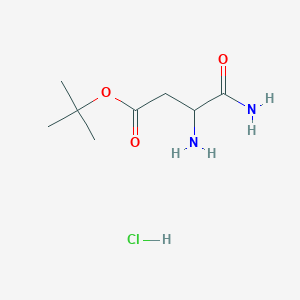
![iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B13388302.png)
![2-[2-(3,5-Dimethoxy-4-oxidanyl-phenyl)-3-[6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-7-oxidanyl-chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride](/img/structure/B13388311.png)



